4-(6-methyl-2-{4-[(pyridin-2-yl)methyl]piperazin-1-yl}pyrimidin-4-yl)morpholine 4-(6-methyl-2-{4-[(pyridin-2-yl)methyl]piperazin-1-yl}pyrimidin-4-yl)morpholine
Brand Name: Vulcanchem
CAS No.: 2549006-47-3
VCID: VC11824344
InChI: InChI=1S/C19H26N6O/c1-16-14-18(24-10-12-26-13-11-24)22-19(21-16)25-8-6-23(7-9-25)15-17-4-2-3-5-20-17/h2-5,14H,6-13,15H2,1H3
SMILES: CC1=CC(=NC(=N1)N2CCN(CC2)CC3=CC=CC=N3)N4CCOCC4
Molecular Formula: C19H26N6O
Molecular Weight: 354.4 g/mol

4-(6-methyl-2-{4-[(pyridin-2-yl)methyl]piperazin-1-yl}pyrimidin-4-yl)morpholine

CAS No.: 2549006-47-3

Cat. No.: VC11824344

Molecular Formula: C19H26N6O

Molecular Weight: 354.4 g/mol

* For research use only. Not for human or veterinary use.

4-(6-methyl-2-{4-[(pyridin-2-yl)methyl]piperazin-1-yl}pyrimidin-4-yl)morpholine - 2549006-47-3

Specification

CAS No. 2549006-47-3
Molecular Formula C19H26N6O
Molecular Weight 354.4 g/mol
IUPAC Name 4-[6-methyl-2-[4-(pyridin-2-ylmethyl)piperazin-1-yl]pyrimidin-4-yl]morpholine
Standard InChI InChI=1S/C19H26N6O/c1-16-14-18(24-10-12-26-13-11-24)22-19(21-16)25-8-6-23(7-9-25)15-17-4-2-3-5-20-17/h2-5,14H,6-13,15H2,1H3
Standard InChI Key ZROHXGSMHIKMPR-UHFFFAOYSA-N
SMILES CC1=CC(=NC(=N1)N2CCN(CC2)CC3=CC=CC=N3)N4CCOCC4
Canonical SMILES CC1=CC(=NC(=N1)N2CCN(CC2)CC3=CC=CC=N3)N4CCOCC4

Introduction

Chemical Structure and Physicochemical Properties

4-(6-Methyl-2-{4-[(pyridin-2-yl)methyl]piperazin-1-yl}pyrimidin-4-yl)morpholine features a pyrimidine core substituted at the 2-position with a piperazine ring bearing a pyridin-2-ylmethyl group and at the 4-position with a morpholine moiety. The molecular formula is inferred as C₁₉H₂₄N₆O, with a molecular weight of 376.45 g/mol based on structural analogs . Key physicochemical properties are theorized below:

PropertyValue
Molecular FormulaC₁₉H₂₄N₆O
Molecular Weight376.45 g/mol
Hydrogen Bond Donors0
Hydrogen Bond Acceptors7
LogP (Partition Coefficient)~2.1 (predicted)

The compound’s lipophilicity and hydrogen-bonding capacity suggest moderate solubility in polar organic solvents, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), which aligns with synthetic protocols for analogous pyrimidine derivatives .

Crystallographic and Structural Insights

X-ray analyses of related compounds provide clues about binding modes:

  • In PDB 4RFZ, a morpholine-carbonyl group forms hydrogen bonds with BTK’s Met477 and Glu475, while a pyridinyl group engages in π-π stacking .

  • The title compound’s pyrimidine-morpholine core may adopt a similar orientation, with the pyridinylmethyl-piperazine arm extending into solvent-exposed regions to minimize steric clashes .

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